2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol
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Overview
Description
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol is a chiral organic compound with a unique structure that includes a cyclohexadiene ring and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the selective oxidation of propylene to form propan-1-ol, which can then be further functionalized to introduce the cyclohexadiene ring . This process often employs silver- and gold-based catalysts supported on metal oxides, such as SrFeO3-δ, under specific temperature conditions (260-300°C) to achieve high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical looping approaches, where catalysts are used in a packed bed reactor to facilitate the oxidation of propylene . The catalysts are periodically re-oxidized with air to maintain their activity, ensuring a continuous production process .
Chemical Reactions Analysis
Types of Reactions
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different alcohols or hydrocarbons, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution, typically in a reflux setup.
Reduction: Various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under controlled conditions.
Major Products Formed
Oxidation: Propanal and propanoic acid.
Reduction: Different alcohols or hydrocarbons.
Substitution: Alkyl halides.
Scientific Research Applications
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A primary alcohol with a simpler structure and different chemical properties.
Propan-2-ol: An isomer of propan-1-ol with a secondary alcohol group.
Cyclohexanol: A cyclic alcohol with a structure similar to the cyclohexadiene ring in 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a cyclohexadiene ring and a propanol side chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H16O |
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Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-[(1S)-4-methylcyclohexa-2,4-dien-1-yl]propan-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-5,9-11H,6-7H2,1-2H3/t9?,10-/m1/s1 |
InChI Key |
DBERZDFDAKEFPP-QVDQXJPCSA-N |
Isomeric SMILES |
CC1=CC[C@@H](C=C1)C(C)CO |
Canonical SMILES |
CC1=CCC(C=C1)C(C)CO |
Origin of Product |
United States |
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